molecular formula C18H22N2O4S2 B2984040 (E)-3-(furan-2-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide CAS No. 1331414-61-9

(E)-3-(furan-2-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide

Cat. No.: B2984040
CAS No.: 1331414-61-9
M. Wt: 394.5
InChI Key: GXGJBMXLTCQBMF-CMDGGOBGSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a thiophene ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl and thiophen-2-ylsulfonyl intermediates. These intermediates are then coupled with piperidine derivatives under specific conditions to form the desired product.

  • Step 1: Synthesis of Furan-2-yl Intermediate

      Reagents: Furan, bromine, and a suitable base such as potassium carbonate.

      Conditions: The reaction is carried out in an organic solvent like dichloromethane at low temperatures.

  • Step 2: Synthesis of Thiophen-2-ylsulfonyl Intermediate

      Reagents: Thiophene, chlorosulfonic acid, and a neutralizing agent like sodium hydroxide.

      Conditions: The reaction is performed under controlled temperature and pH conditions.

  • Step 3: Coupling Reaction

      Reagents: The furan-2-yl and thiophen-2-ylsulfonyl intermediates, piperidine, and acrylamide.

      Conditions: The coupling reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Amines or thiols in the presence of a base like triethylamine in an organic solvent.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced forms of the acrylamide moiety.

    Substitution: Substituted acrylamide derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways. Studies have explored its activity against various enzymes and receptors, making it a promising lead compound in drug discovery.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance properties such as thermal stability, mechanical strength, and chemical resistance.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(furan-2-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide
  • (E)-3-(furan-2-yl)-N-(2-(1-(benzothiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide
  • (E)-3-(furan-2-yl)-N-(2-(1-(pyridin-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, which can be advantageous in specific contexts.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c21-17(9-8-16-6-3-13-24-16)19-11-10-15-5-1-2-12-20(15)26(22,23)18-7-4-14-25-18/h3-4,6-9,13-15H,1-2,5,10-12H2,(H,19,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGJBMXLTCQBMF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C=CC2=CC=CO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C(C1)CCNC(=O)/C=C/C2=CC=CO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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